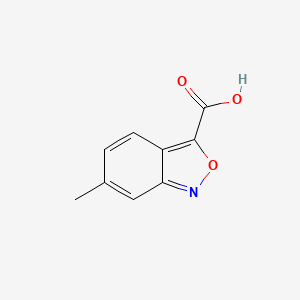

6-Methyl-2,1-benzoxazole-3-carboxylic acid

Description

Properties

IUPAC Name |

6-methyl-2,1-benzoxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-5-2-3-6-7(4-5)10-13-8(6)9(11)12/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUZYODRFXJUUNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NOC(=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure Summary:

- The methyl ester is dissolved in ethanol and treated with aqueous sodium hydroxide at room temperature for 2 hours.

- The reaction mixture is acidified with hydrochloric acid to pH ~4.

- The product is extracted with ethyl acetate, washed, dried, and concentrated to obtain the acid in high yield (up to 97%).

Experimental Data:

| Yield (%) | Reaction Conditions | Notes |

|---|---|---|

| 97% | Sodium hydroxide in ethanol/water, 20°C, 2 h; acidification with HCl | High purity product, used without further purification |

| 90% | Lithium hydroxide monohydrate in THF/water, 2 h | Beige solid, mp 245–246 °C, confirmed by NMR |

| 65% | Lithium hydroxide in THF/methanol/water, 25°C, 2 h; acidification with HCl | Solid isolated by filtration, white solid obtained |

This hydrolysis approach is robust and scalable, with variations in base (NaOH, LiOH) and solvent systems (ethanol/water, THF/water/methanol) allowing flexibility depending on laboratory setup.

Construction of Benzoxazole Core via Condensation and Cyclization

The benzoxazole ring can be constructed by condensation of ortho-methoxyanilines with benzoyl chloride, followed by demethylation and cyclization under acidic conditions.

- This three-step procedure has been used to prepare benzoxazole intermediates, which can be further functionalized to introduce the carboxylic acid group.

- Demethylation is typically performed using boron tribromide (BBr3) in dichloromethane at low temperature, followed by cyclization promoted by pyridinium p-toluenesulfonate in toluene at elevated temperatures (around 120 °C).

- This method allows the introduction of substituents such as methyl groups at the 6-position before cyclization.

Palladium-Catalyzed Cross-Coupling and Functional Group Transformations

Advanced synthetic routes employ palladium-catalyzed cross-coupling reactions to introduce aryl or functional groups at the 2-position or other ring positions before final ring closure.

- For example, Pd-catalyzed amination or cyanation reactions have been used to install amino or nitrile groups, which can be further transformed into carboxylic acids.

- The use of Pd catalysts with ligands such as XPhos and bases like sodium tert-butoxide in solvents like toluene affords high yields (76–94%) of key intermediates.

- Reduction of nitro groups to amines using iron powder and ammonium chloride in ethanol/water at 80 °C is a common step in these sequences.

Electrochemical and Direct Synthesis Approaches

Recent advances have demonstrated electrochemical deoxygenative reactions to synthesize oxazole rings directly from carboxylic acids and isocyanoacetates.

- Using carboxylic acid activators such as DMAP-Tf and bases like DMAP in dichloromethane at mild temperatures (room temperature to 40 °C) can produce oxazole derivatives in excellent yields (up to 96%).

- This method tolerates various substituents, including halogens and phosphine oxides, offering a versatile approach to substituted benzoxazoles.

- Hydrolysis of the resulting oxazole esters under acidic conditions yields the corresponding carboxylic acids.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of benzoxazole derivatives:

- Heating mixtures of 4-amino-3-hydroxybenzoic acid and 1,1,1-trimethoxyethane at 100 °C under microwave conditions for 5 minutes to 1 hour yields benzoxazole carboxylic acids with high purity and yields (up to 95–100%).

- This method offers rapid reaction times compared to conventional heating and simplifies purification.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrolysis of methyl ester | NaOH or LiOH in ethanol/water or THF/methanol | 65–97 | Simple, scalable, widely used |

| Condensation/Demethylation/Cyclization | Ortho-methoxyanilines, benzoyl chloride, BBr3, acidic cyclization | 32–69 (over 3 steps) | Multi-step, allows substitution control |

| Pd-Catalyzed Cross-Coupling | Pd catalysts, ligands (XPhos), bases, toluene | 76–94 | Enables functional group diversification |

| Electrochemical Deoxygenative Synthesis | Carboxylic acids, isocyanoacetates, DMAP-Tf, DMAP, DCM | Up to 96 | Mild conditions, tolerant to substituents |

| Microwave-Assisted Synthesis | 4-Amino-3-hydroxybenzoic acid, trimethoxyethane, 100 °C microwave | 95–100 | Rapid, efficient |

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2,1-benzoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the oxazole ring to a more saturated structure.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzoxazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are employed under conditions like reflux or catalysis.

Major Products: The major products formed from these reactions include substituted benzoxazoles, quinone derivatives, and reduced benzoxazole compounds .

Scientific Research Applications

The compound exhibits a range of biological activities that make it suitable for various applications in medicinal chemistry:

- Antimicrobial Activity : Research indicates that benzoxazole derivatives, including this compound, possess significant antimicrobial properties . This makes them potential candidates for developing new antimicrobial agents.

- Anticancer Properties : Studies have shown that derivatives of benzoxazole can exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). The presence of specific functional groups can enhance these effects .

- Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation .

Synthetic Applications

6-Methyl-2,1-benzoxazole-3-carboxylic acid serves as a versatile building block in organic synthesis:

- Synthesis of Pharmaceuticals : It is utilized in the synthesis of orexin receptor antagonists, which are being explored for obesity treatment . The ability to modify its structure allows for the development of various pharmaceutical compounds.

- Catalytic Applications : Recent advancements have reported the use of this compound in catalytic processes for synthesizing other benzoxazole derivatives using environmentally friendly methods . These methods often involve green chemistry principles, such as solvent-free reactions or the use of biodegradable catalysts.

Table 2: Synthetic Methods Involving this compound

| Method Description | Yield (%) | Conditions |

|---|---|---|

| Nanocatalyst-assisted synthesis | 79–89 | Reflux in water |

| Solvent-free grinding method | 87–96 | Room temperature |

| Oxidative coupling with aldehydes | Variable | Ethanol with NaOH addition |

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic activity of benzoxazole derivatives against MCF-7 and HCT-116 cell lines. The results demonstrated enhanced activity when acetic acid was present at specific positions on the benzoxazole moiety, indicating potential pathways for drug development targeting cancer cells .

Case Study 2: Antimicrobial Efficacy

In another investigation, various benzoxazole derivatives were screened for antimicrobial activity against a panel of pathogens. The findings revealed that modifications to the benzoxazole structure significantly influenced antimicrobial potency, suggesting avenues for developing new antibiotics based on this framework .

Mechanism of Action

The mechanism of action of 6-Methyl-2,1-benzoxazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis or disrupt fungal cell membranes . In cancer research, the compound is believed to induce apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities between 6-methyl-2,1-benzoxazole-3-carboxylic acid and related compounds:

Notes:

- Heteroatom Influence : Replacing oxygen in benzoxazole with sulfur (as in benzothiazole) alters electronic properties. Sulfur’s larger atomic size and lower electronegativity increase polarizability and may enhance binding to biological targets .

- Substituent Effects : Electron-withdrawing groups (e.g., Br, CF3) at the 6-position increase the acidity of the carboxylic acid group (lower pKa) and influence solubility. Methyl groups contribute to moderate lipophilicity .

Physicochemical Properties

- Solubility : The carboxylic acid group in this compound improves water solubility compared to ester derivatives (e.g., methyl ester in ). However, bromo and trifluoromethyl substituents reduce solubility due to increased hydrophobicity .

- Acidity : The pKa of the carboxylic acid is influenced by substituents. For example, the CF3 group in 6-(trifluoromethyl)-2,1-benzoxazole-3-carboxylic acid likely lowers the pKa further compared to the methyl-substituted analog .

Biological Activity

6-Methyl-2,1-benzoxazole-3-carboxylic acid is a compound belonging to the benzoxazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Target Interactions

Benzoxazole derivatives, including this compound, interact with various biological targets such as enzymes and receptors. These interactions can lead to significant changes in cellular functions and biochemical pathways. The compound has been shown to inhibit specific bacterial enzymes, leading to antimicrobial effects.

Mode of Action

The mode of action for this compound typically involves binding to its target biomolecules, which alters their function. For instance, it can inhibit enzyme activity by blocking substrate access at the active site. This inhibition can trigger downstream effects such as apoptosis in cancer cells through the activation of specific signaling pathways.

Cellular Effects

Research indicates that this compound influences critical cellular processes like gene expression and metabolism. In cancer cell lines, it has been observed to induce apoptosis, showcasing its potential as an anticancer agent.

Stability and Dosage Effects

The stability of this compound under laboratory conditions is notable; however, its biological activity may diminish over time due to degradation. Dosage also plays a critical role in its efficacy. Lower doses have demonstrated significant antimicrobial and anticancer activities with minimal adverse effects observed in animal models.

Comparative Biological Activity

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Benzoxazole | Basic structure | Limited activity |

| 2-Methylbenzoxazole | Methyl at 2-position | Moderate activity |

| 3-Carboxybenzoxazole | Carboxylic acid at 3-position | Variable activity |

| This compound | Methyl and carboxylic acid groups | Enhanced solubility and biological activity |

The presence of both a methyl group and a carboxylic acid group in this compound enhances its solubility and reactivity compared to its analogs, making it a versatile candidate for further research.

Research Findings

Recent studies have highlighted the compound's effectiveness against various pathogens. For instance, it exhibited antimicrobial activity against Bacillus subtilis and Candida albicans, showcasing its potential for developing new antibiotics . Additionally, cytotoxicity assays demonstrated that this compound can effectively inhibit cancer cell proliferation in various cell lines.

Case Study: Anticancer Activity

A study involving the evaluation of different benzoxazole derivatives against breast cancer (MCF-7) and lung cancer (A549) cell lines revealed that this compound has a promising IC50 value comparable to established chemotherapeutic agents. The results indicated a significant reduction in cell viability at concentrations as low as 10 μM .

Q & A

What are the optimized synthetic routes for 6-Methyl-2,1-benzoxazole-3-carboxylic acid, and how can reaction yields be improved?

Answer:

The synthesis typically involves cyclization of precursor o-aminophenol derivatives with methyl-substituted keto acids. For example, condensation of 2-amino-5-methylphenol with 3-ketocarboxylic acid derivatives under acidic conditions (e.g., polyphosphoric acid) at 80–120°C forms the benzoxazole core. Post-synthetic purification via recrystallization (ethanol/water) or silica gel chromatography ensures high purity. Yields can be optimized by controlling stoichiometry, reaction time, and catalyst choice. Analogous syntheses of bromo- and trifluoromethyl-substituted benzoxazole-carboxylic acids demonstrate the feasibility of this approach .

How can X-ray crystallography be utilized to determine the molecular structure of this compound?

Answer:

Single-crystal X-ray diffraction is the gold standard. Crystals grown via slow evaporation (e.g., from DMSO or ethanol) are analyzed at low temperatures (100 K) to minimize thermal motion. The SHELX suite (SHELXL) refines the structure, enabling precise measurement of bond lengths, angles, and hydrogen-bonding networks. This method has been validated for structurally related compounds, providing insights into tautomeric forms and intermolecular interactions critical for drug design .

What methodologies are effective for functionalizing the carboxylic acid moiety to create bioactive derivatives?

Answer:

Key derivatization strategies include:

- Esterification: React with thionyl chloride followed by alcohol addition.

- Amidation: Activate with EDCl/HOBt and couple with amines.

- Metal-catalyzed cross-coupling: Introduce aryl/alkyl groups via Suzuki-Miyaura reactions.

Building block catalogs highlight successful synthesis of analogs (e.g., 6-bromo and 6-trifluoromethyl derivatives), enabling structure-activity relationship (SAR) studies .

Which in vitro models are appropriate for evaluating anti-proliferative activity, and what endpoints should be measured?

Answer:

Prostate cancer cell lines (PC-3, LNCaP) are suitable. Key assays:

- MTT assay for IC50 determination.

- Flow cytometry (Annexin V/PI staining) for apoptosis quantification.

- Western blotting to monitor autophagy markers (LC3-II) and mTOR/p70S6K pathway inhibition.

Studies on related benzoxazole derivatives show dose-dependent autophagy induction and mTOR suppression, suggesting analogous mechanisms .

How can researchers resolve discrepancies in NMR spectral data during characterization?

Answer:

Discrepancies may arise from tautomerism or solvent effects. Recommended steps:

Acquire spectra in DMSO-d6 and CDCl3 to assess solvent-dependent shifts.

Use 2D NMR (COSY, HSQC) to confirm spin systems.

Compare experimental data with DFT-computed spectra.

Consistent integration of methyl protons (δ 2.5–2.7 ppm) and aromatic signals validates purity. Contradictory peaks may require HPLC purification (C18 column, acetonitrile/water gradient) .

What storage conditions are required to maintain long-term stability?

Answer:

Store desiccated at -20°C in amber vials to prevent hydrolysis and photodegradation. Periodic stability checks via HPLC (retention time consistency) and FTIR (carboxylic O-H stretch at 2500–3000 cm⁻¹) are advised. Safety guidelines for analogous acids recommend avoiding humidity and strong bases .

What experimental approaches elucidate the compound’s mechanism of action in cancer cells?

Answer:

Combine:

- siRNA knockdown of autophagy genes (ATG5, Beclin-1) to assess dependency.

- Co-treatment with autophagy inhibitors (chloroquine) to differentiate cytostatic vs. cytotoxic effects.

- Metabolic profiling (Seahorse assay) to evaluate mitochondrial respiration.

Studies on related compounds demonstrate mTOR pathway inhibition and autophagy induction as key mechanisms .

How can molecular docking predict interactions with potential protein targets?

Answer:

Use AutoDock Vina to dock the compound into active sites (e.g., mTOR, PI3K). Key steps:

Prepare ligand/receptor files (PDBQT format).

Define binding pockets using co-crystallized inhibitors.

Score poses via binding energy (ΔG) and analyze hydrogen bonds/π-π interactions.

Validate with MD simulations (100 ns). While direct studies are lacking, analogous workflows identify benzoxazole-carboxylic acids as kinase inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.